Methyl N-boc-3-chloro-L-alaninate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl N-boc-3-chloro-L-alaninate is typically synthesized through a series of chemical reactions involving the protection of the amino group, chlorination, and esterification. The process often begins with the protection of the amino group of L-alanine using a tert-butoxycarbonyl (Boc) group. This is followed by chlorination of the resulting compound and subsequent esterification to form the final product .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Chemical Reactions Analysis
Types of Reactions: Methyl N-boc-3-chloro-L-alaninate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Typical conditions involve the use of polar aprotic solvents and mild heating.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Major Products Formed:
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-chloro-L-alanine and methanol.
Deprotection: 3-chloro-L-alanine.
Scientific Research Applications
Methyl N-boc-3-chloro-L-alaninate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various bioactive compounds and pharmaceuticals.
Biology: It serves as a building block for the synthesis of peptides and proteins.
Medicine: The compound has shown potential in drug development, particularly in the treatment of cancer, inflammation, and bacterial infections.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of Methyl N-boc-3-chloro-L-alaninate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in peptide synthesis, leading to the formation of bioactive peptides. It can also interact with cellular receptors and enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- Methyl N-boc-3-chloro-D-alaninate
- Methyl N-boc-3-chloro-L-serinate
- Methyl N-boc-3-chloro-L-threoninate
Comparison: Methyl N-boc-3-chloro-L-alaninate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications in drug development and research .
Properties
IUPAC Name |
methyl (2R)-3-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUXVOGTPPDPQC-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60479475 | |
Record name | METHYL N-BOC-3-CHLORO-L-ALANINATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60479475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
651035-84-6 | |
Record name | METHYL N-BOC-3-CHLORO-L-ALANINATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60479475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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